Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid
Description
Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid (CAS: 1421258-65-2) is a non-proteinogenic amino acid derivative widely employed in solid-phase peptide synthesis (SPPS). Its structure features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a β-homoalanine backbone, and a para-methoxyphenyl substituent (Figure 1). The methoxy group enhances solubility in organic solvents due to its electron-donating nature, while the Fmoc group enables selective deprotection under basic conditions, making it indispensable for constructing complex peptides .
Molecular Formula: C₂₆H₂₅NO₅ Molecular Weight: 431.48 g/mol Key Applications:
- Drug discovery (e.g., peptide-based therapeutics).
- Structural studies of peptide-receptor interactions.
- Development of enzyme inhibitors.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-31-19-12-10-17(11-13-19)14-18(15-25(28)29)27-26(30)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,18,24H,14-16H2,1H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDCTKLQKDWTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-chloride in the presence of a base such as sodium carbonate.
Formation of the Butyric Acid Backbone: The protected amino compound is then subjected to a series of reactions to form the butyric acid backbone. This may involve alkylation, reduction, and other organic transformations.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, typically using a methoxyphenyl halide and a suitable base.
Industrial Production Methods: Industrial production of Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid is widely used in the synthesis of peptides due to its stability and ease of removal.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Protein Engineering: The compound is used in the modification of proteins to study their structure and function.
Enzyme Inhibition: It is used to design inhibitors for specific enzymes.
Medicine:
Drug Development: Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid is used in the development of peptide-based drugs.
Diagnostic Tools: It is used in the synthesis of diagnostic peptides for various diseases.
Industry:
Biotechnology: The compound is used in the production of biotechnological products such as enzymes and antibodies.
Pharmaceuticals: It is used in the large-scale production of peptide-based pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways: Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The methoxyphenyl group can interact with various molecular targets, depending on the specific peptide being synthesized.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Electron-Donating vs. Electron-Withdrawing Groups
- Methoxy (4-OCH₃) : Improves solubility and reduces aggregation in SPPS .
- Fluoro (4-F) : Enhances metabolic stability and membrane permeability .
- Halogens (Cl, Br) : Introduce steric hindrance and electronic effects, useful in tuning binding affinity .
Heteroaromatic Substitutions
Steric and Aromatic System Modifications
Protecting Group Variations
Stereochemical and Positional Isomerism
- R vs. S Configuration: and list S-configured analogs (e.g., Fmoc-(S)-3-Amino-4-(4-methylphenyl)butanoic acid). The R-configuration in the main compound may favor specific chiral interactions in target binding .
- Substituent Position : Ortho/meta substituents (e.g., 2-chloro in ) reduce symmetry and alter electronic effects compared to para-substituted analogs .
Biological Activity
Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid is a synthetic compound widely recognized for its role in peptide synthesis and various biological applications. This article delves into its biological activity, mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for protecting amino groups during peptide synthesis. Its molecular formula is with a molecular weight of approximately 431.48 g/mol. The compound's unique methoxyphenyl substituent contributes to its biological activity by influencing interactions such as hydrogen bonding and π-π stacking, which are vital in peptide formation and stability .
The mechanism of action for Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid primarily revolves around its use as a building block in peptide synthesis. The Fmoc group facilitates the selective modification of amino acids without interfering with other functional groups, thereby enhancing the efficiency of solid-phase peptide synthesis (SPPS). Additionally, the methoxy-phenyl group can participate in various interactions that affect the overall structure and function of synthesized peptides .
Biological Applications
1. Peptide Synthesis
- Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid is extensively utilized in creating complex peptides and proteins. Its ability to undergo sequential reactions makes it an essential component in the development of bioactive peptides.
2. Drug Development
- The compound plays a significant role in designing peptide-based drugs targeting specific biological pathways, thereby enhancing therapeutic efficacy against various diseases, including neurological disorders .
3. Neuroscience Research
- Research indicates that derivatives of this compound may exhibit neuroprotective effects, contributing to the understanding of neurodegenerative diseases and potential treatments .
4. Bioconjugation
- It is employed in bioconjugation processes to attach peptides to other biomolecules, improving drug delivery systems' targeting and efficacy .
Research Findings and Case Studies
Numerous studies have explored the biological activity of Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid:
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR verify the Fmoc group (δ 7.2–7.8 ppm for aromatic protons) and methoxyphenyl moiety (δ 3.8 ppm for OCH) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected [M+H]: 432.49 for CHNO) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect impurities like deprotected amines or residual solvents .
How can researchers resolve discrepancies in spectral data during characterization?
Advanced Research Question
Conflicting NMR or MS data may arise from residual solvents, diastereomeric byproducts, or incomplete purification. Strategies include:
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals, especially in the methoxyphenyl and Fmoc regions.
- Spiking Experiments : Compare with authentic standards (e.g., Fmoc-S-3-amino-4-(4-methoxyphenyl)-butyric acid, CAS 1352435-52-9) to confirm stereochemistry .
- Elemental Analysis : Validate empirical formula consistency (C, H, N content) to rule out hydration or solvate formation .
What are the key differences between Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid and structurally similar analogs?
Advanced Research Question
Comparative analysis with analogs highlights unique reactivity and applications:
How does the methoxyphenyl substituent influence the compound’s reactivity in peptide synthesis?
Basic Research Question
The 4-methoxyphenyl group:
- Enhances steric bulk, slowing coupling rates in SPPS compared to unsubstituted phenyl analogs.
- Modifies solubility: increased hydrophobicity requires DMF or DMSO for dissolution.
- Provides UV activity (λ~275 nm) for real-time monitoring during chromatographic purification .
What methodological precautions are critical for handling this compound in experimental workflows?
Basic Research Question
- Storage : -20°C under argon to prevent Fmoc deprotection or oxidation of the methoxy group.
- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319 per SDS) .
- Stability Testing : Pre-experiment TLC/HPLC to confirm integrity after prolonged storage.
How can this compound be utilized in the design of enzyme-targeting peptides?
Advanced Research Question
The methoxyphenyl moiety mimics aromatic residues in enzyme active sites (e.g., tyrosine kinases). Applications include:
- Substrate Mimetics : Incorporate into peptides to study protease specificity via steric/electronic effects.
- Fluorescent Probes : Conjugate with dansyl chloride via the free carboxyl group for Förster resonance energy transfer (FRET) assays .
What strategies optimize yield in large-scale synthesis of this compound?
Advanced Research Question
- Continuous Flow Chemistry : Reduces reaction time and improves consistency (residence time: 10–15 minutes at 25°C).
- Crystallization Optimization : Use ethanol/water (7:3 v/v) for high-purity recrystallization (>99% by GC) .
- Automated Monitoring : In-line FTIR or PAT (Process Analytical Technology) tracks Fmoc incorporation and byproduct formation .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
